molecular formula C17H21ClN2O4 B2455414 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide CAS No. 899958-04-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide

Cat. No.: B2455414
CAS No.: 899958-04-4
M. Wt: 352.82
InChI Key: ULCAAMDOCOSDIZ-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a chemical compound for research use. It features a 1,4-dioxaspiro[4.5]decane moiety, a structure commonly used in organic synthesis as a protected form of cyclohexane-1,4-dione . This protecting group strategy is valuable for designing complex molecules and intermediates. The compound is an oxalamide derivative, a class known for its versatile hydrogen-bonding capacity and potential in molecular recognition. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Specific research applications and mechanism of action for this exact compound are areas of ongoing investigation and are not detailed in the current literature. Researchers are encouraged to consult the scientific literature for potential applications of structurally related compounds. For comprehensive safety and handling information, please refer to the Material Safety Data Sheet (MSDS) provided with the product.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCAAMDOCOSDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane.

    Introduction of the Chlorophenyl Group:

    Formation of the Oxalamide Functional Group: The final step is the formation of the oxalamide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is unique due to its combination of a spirocyclic structure, an oxalamide functional group, and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 319.77 g/mol. The compound features a dioxaspiro structure that contributes to its stability and reactivity. The oxalamide functional group is significant for its biological interactions.

Property Value
Molecular FormulaC15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3}
Molecular Weight319.77 g/mol
CAS Number900006-65-7
Structural FeaturesDioxaspiro structure with oxalamide functionality

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the appropriate dioxaspiro precursor. The process may include the formation of the oxalamide linkage through reaction with 4-chlorophenyl amine in the presence of coupling agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory and antibacterial properties.

Research Findings

Several studies have investigated the biological activities of similar compounds within the oxalamide class:

  • Anti-inflammatory Activity : Research has shown that derivatives of oxalamides exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antibacterial Properties : Compounds with similar structural features have been tested for antibacterial activity against various pathogens, demonstrating effectiveness in inhibiting bacterial growth .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that certain derivatives may possess selective toxicity towards cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model of inflammation induced by carrageenan. The results showed a significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties.

Case Study 2: Antibacterial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the critical steps in synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide, and how can yield be optimized?

The synthesis involves multi-step organic reactions, including amide coupling between functionalized spirocyclic and chlorophenyl precursors. Key steps include:

  • Activation of oxalyl chloride derivatives for amide bond formation.
  • Purification via chromatography to isolate intermediates (e.g., silica gel column chromatography).
  • Optimization of reaction conditions (e.g., temperature control at 0–5°C during coupling, pH adjustment to minimize side reactions). Yield improvements (typically 60–75%) require inert atmospheres (N₂/Ar) and stoichiometric excess of one precursor .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the spirocyclic dioxaspirodecane moiety and chlorophenyl group (e.g., δ 3.82 ppm for methoxy groups in analogous structures) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 366.81 (C₁₇H₂₀ClN₂O₄) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the spirocyclic dioxaspirodecane moiety influence the compound’s pharmacokinetic properties and target binding?

The 1,4-dioxaspiro[4.5]decane group introduces steric hindrance and conformational rigidity, which may:

  • Enhance metabolic stability by shielding labile functional groups from enzymatic degradation.
  • Modulate lipophilicity (logP ≈ 2.8 predicted), impacting blood-brain barrier permeability.
  • Facilitate selective interactions with hydrophobic binding pockets in target proteins (e.g., kinase domains). Molecular docking studies on analogous oxalamides suggest hydrogen bonding with active-site residues like Asp/Glu .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., variations in enzyme inhibition assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% can denature proteins). Standardize protocols per FDA guidelines.
  • Compound Stability : Degradation under high humidity or light exposure. Use stability-indicating HPLC methods to verify integrity pre-assay .
  • Target Polymorphism : Genetic variations in recombinant proteins. Validate target isoforms via sequencing .

Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Identify target engagement by measuring protein thermal stability shifts upon compound binding .
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics Profiling : LC-MS-based untargeted metabolomics to map pathway perturbations (e.g., altered purine or lipid metabolism) .

Methodological Challenges

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic amide coupling steps.
  • Green Solvent Alternatives : Replace dioxane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., reaction time, catalyst loading) to maximize yield .

Q. How can researchers validate the compound’s selectivity against off-target receptors?

  • Panoramic Binding Assays : Use high-throughput screening platforms (e.g., Eurofins PharmaFinder) to test against 100+ kinases, GPCRs, and ion channels.
  • Cryo-EM Structural Analysis : Resolve compound-target complexes at <3 Å resolution to identify critical binding motifs .

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